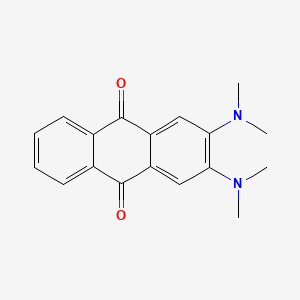
2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 3-position, and an acetic acid moiety at the 4-position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 2-fluoro-3-methylpyridine with a suitable boronic acid derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield 2-(2-fluoro-3-methylpyridin-4-yl)acetaldehyde, while reduction can produce 2-(2-fluoro-3-methylpyridin-4-yl)ethanol.
科学的研究の応用
2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds with target proteins, increasing its binding affinity and specificity . The acetic acid moiety can participate in various biochemical reactions, influencing cellular processes such as signal transduction and enzyme activity.
類似化合物との比較
Similar Compounds
2-Fluoro-4-methylpyridine: Lacks the acetic acid group, making it less versatile in chemical reactions.
3-Fluoro-4-methylpyridine: The position of the fluorine atom is different, leading to variations in reactivity and biological activity.
2-(2-Fluoro-3-methylpyridin-4-yl)boronic acid: Contains a boronic acid group instead of an acetic acid group, which alters its chemical properties and applications.
Uniqueness
2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid stands out due to its unique combination of a fluorine atom and an acetic acid group on the pyridine ring. This structural arrangement provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C8H8FNO2 |
|---|---|
分子量 |
169.15 g/mol |
IUPAC名 |
2-(2-fluoro-3-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-6(4-7(11)12)2-3-10-8(5)9/h2-3H,4H2,1H3,(H,11,12) |
InChIキー |
CCUKMOYZFITIPB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)





![(5'R,6'S,7'R,8'S)-1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro-[1,2'-bianthracene]-9,9',10,10'-tetraone](/img/structure/B13125266.png)


